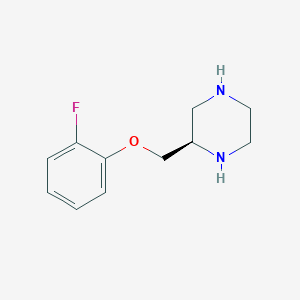
(R)-2-((2-Fluorophenoxy)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((2-Fluorophenoxy)methyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenoxy group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Fluorophenoxy)methyl)piperazine typically involves the reaction of 2-fluorophenol with ®-2-chloromethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of ®-2-((2-Fluorophenoxy)methyl)piperazine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-((2-Fluorophenoxy)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((2-Fluorophenoxy)methyl)piperazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. It is used in the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, ®-2-((2-Fluorophenoxy)methyl)piperazine is explored for its potential therapeutic effects. It is investigated for its role in treating neurological disorders and as an anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-((2-Fluorophenoxy)methyl)piperazine involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity. The fluorophenoxy group enhances its binding affinity and selectivity, making it a potent compound for various applications.
Comparison with Similar Compounds
Similar Compounds
2-((2-Fluorophenoxy)methyl)piperazine: Lacks the ®-configuration, leading to different stereochemical properties.
2-((2-Chlorophenoxy)methyl)piperazine: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
2-((2-Methoxyphenoxy)methyl)piperazine: Contains a methoxy group, altering its chemical and physical properties.
Uniqueness
®-2-((2-Fluorophenoxy)methyl)piperazine is unique due to its specific stereochemistry and the presence of the fluorophenoxy group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H15FN2O |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(2R)-2-[(2-fluorophenoxy)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2O/c12-10-3-1-2-4-11(10)15-8-9-7-13-5-6-14-9/h1-4,9,13-14H,5-8H2/t9-/m1/s1 |
InChI Key |
RYRYCRUJRYUESP-SECBINFHSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)COC2=CC=CC=C2F |
Canonical SMILES |
C1CNC(CN1)COC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




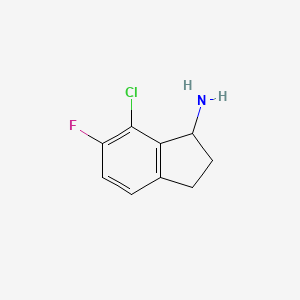
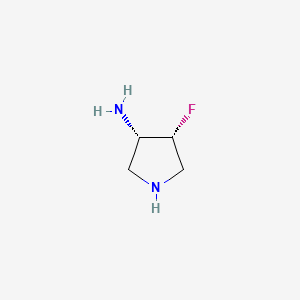
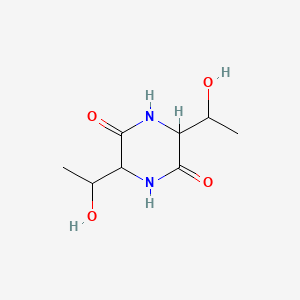
![Tantalum, [2,6-bis(1,1-dimethylethyl)phenolato][2,6-bis(1,1-dimethylethyl)phenolato(2-)]bis(4-methylphenyl)-](/img/structure/B12980486.png)
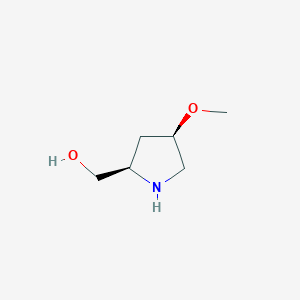

![6-(8,9,10,11-Tetrahydro-3H-pyrrolo[3,2-a]phenanthridin-7-yl)benzo[d]thiazol-2-amine](/img/structure/B12980510.png)
![(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12980518.png)
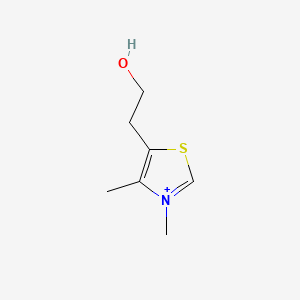
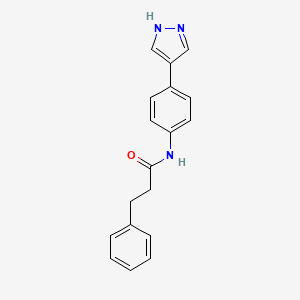
![2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12980533.png)

